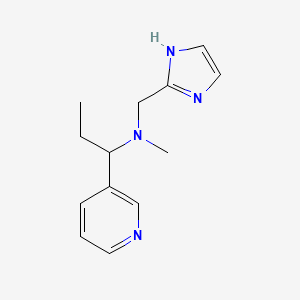![molecular formula C18H21FN4O B4258461 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B4258461.png)
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine
Vue d'ensemble
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are often used in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation. This is followed by the synthesis of the isoxazole moiety and subsequent coupling of the two fragments under conventional heating . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine involves its interaction with specific molecular targets. For instance, it has been shown to bind to human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands. This interaction can modulate various cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine can be compared with other pyrazole derivatives such as:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Known for its anti-breast cancer activity.
3-(4-fluorophenyl)-1H-pyrazole derivatives: Evaluated for their antiproliferative activity against prostate cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the combination of pyrazole and isoxazole moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-12(2)7-16-8-17(24-23-16)11-20-9-14-10-21-22-18(14)13-3-5-15(19)6-4-13/h3-6,8,10,12,20H,7,9,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGHAFHNBGCHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)CNCC2=C(NN=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-dimethyl-4-{[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}-2H-chromen-2-one](/img/structure/B4258392.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4258406.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-benzyl-1-piperidinecarboxamide](/img/structure/B4258409.png)
![4-methoxy-6-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B4258415.png)

![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B4258424.png)
![(2S)-3-phenyl-2-({[4-(propionylamino)phenoxy]acetyl}amino)propanamide](/img/structure/B4258443.png)
![2-{4-[(2,5-dimethyl-3-furyl)methyl]-1-piperazinyl}phenol trifluoroacetate (salt)](/img/structure/B4258446.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4258448.png)
![2-[3-(1-pyrrolidin-1-ylethyl)phenyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B4258453.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B4258455.png)
![N,5-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4258470.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4258473.png)
![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4258476.png)
